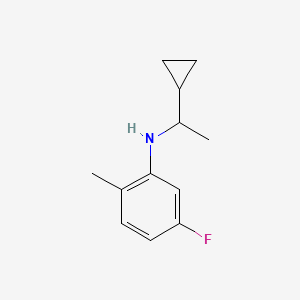

N-(1-cyclopropylethyl)-5-fluoro-2-methylaniline

Description

N-(1-cyclopropylethyl)-5-fluoro-2-methylaniline is a fluorinated aniline derivative characterized by a 5-fluoro-2-methylaniline core substituted at the nitrogen atom with a 1-cyclopropylethyl group. The compound’s structure combines aromatic fluorine and methyl groups with a cyclopropane-containing alkyl chain, which may confer unique steric and electronic properties. For instance, demonstrates the acetylation of 5-fluoro-2-methylaniline to form N-(4-fluoro-2-methylphenyl)acetamide in high yield (94%) , highlighting the reactivity of the aniline nitrogen.

Properties

Molecular Formula |

C12H16FN |

|---|---|

Molecular Weight |

193.26 g/mol |

IUPAC Name |

N-(1-cyclopropylethyl)-5-fluoro-2-methylaniline |

InChI |

InChI=1S/C12H16FN/c1-8-3-6-11(13)7-12(8)14-9(2)10-4-5-10/h3,6-7,9-10,14H,4-5H2,1-2H3 |

InChI Key |

XCEZKFQFIHZASR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(C)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-5-fluoro-2-methylaniline typically involves the introduction of the cyclopropyl group to an aniline derivative. One common method includes the use of cyclopropylmethyl bromide in the presence of a base to form the cyclopropylethyl group. The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor. The reaction conditions often involve solvents like dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-5-fluoro-2-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of corresponding quinones.

Reduction: Formation of cyclopropylethyl aniline.

Substitution: Formation of methoxy derivatives.

Scientific Research Applications

N-(1-cyclopropylethyl)-5-fluoro-2-methylaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-5-fluoro-2-methylaniline involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Comparative Data for this compound and Analogs

*Note: Data for this compound are inferred from structural analysis.

Key Observations:

Substituent Effects on Lipophilicity: The 1-cyclopropylethyl group in the target compound likely increases lipophilicity compared to polar groups like acetamide or heterocycles (e.g., pyrazole ). This could enhance membrane permeability in biological systems.

Electronic Properties :

- Fluorine at position 5 (target compound) may exert electron-withdrawing effects, altering reactivity compared to isomers like 2-nitro-5-fluoroaniline (), where nitro and fluorine positions influence spectroscopic properties and molecular docking .

- Methoxy (electron-donating) and nitro (electron-withdrawing) groups in ’s compound create contrasting electronic environments, affecting stability and reactivity .

Biological Activity

N-(1-cyclopropylethyl)-5-fluoro-2-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to an ethyl chain, which connects to a 5-fluoro-2-methylaniline moiety. This structure contributes to its unique chemical properties and potential biological activities. The presence of the fluorine atom may enhance metabolic stability and alter the compound's pharmacokinetic profile.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, such as enzymes and receptors. The cyclopropyl group can influence binding affinity and specificity, while the aniline moiety is involved in various chemical reactions within biological systems.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It could interact with receptors involved in neurotransmission or other signaling pathways, leading to physiological effects.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound, including anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

Studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, related compounds have shown effectiveness against several cancer cell lines:

These findings suggest that this compound could be developed into a lead compound for anticancer therapies.

Antimicrobial Activity

Preliminary studies have indicated that the compound may possess antimicrobial properties against various pathogens. The structure allows for potential interactions with bacterial enzymes or cell membranes, although specific data on this compound's efficacy is limited.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Synthesis and Activity Correlation : Research has shown that modifications in the cyclopropyl group can significantly affect the biological activity of related amines. For example, changing the position of fluorine or altering the cyclopropyl substituent can lead to variations in enzyme inhibition and receptor binding profiles.

- In Vivo Studies : While most current data are derived from in vitro studies, future research should focus on in vivo models to better understand pharmacodynamics and therapeutic efficacy.

- Comparative Analysis : Compounds with similar structures have been compared to assess their biological profiles. For instance, N-(1-cyclopropylethyl)-4-fluoro-3-methylaniline has been noted for its unique interactions due to its structural features, suggesting that slight modifications can lead to significant changes in biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(1-cyclopropylethyl)-5-fluoro-2-methylaniline, and how can reaction parameters be optimized for higher yield and purity?

- Methodological Answer : The synthesis typically involves reductive amination between 1-cyclopropylethanone and 5-fluoro-2-methylaniline. A catalytic system using sodium triacetoxyborohydride (STAB) in dichloroethane under reflux achieves yields up to 90% in analogous reactions. Key parameters include:

- Stoichiometry : A 1.1:1 molar ratio of ketone to amine minimizes side reactions.

- Solvent : Polar aprotic solvents (e.g., dichloroethane) enhance reaction kinetics.

- Temperature : Reflux at 80°C ensures efficient imine formation.

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity . For scale-up, fractional distillation under reduced pressure (10–15 mmHg) is recommended .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Confirms the cyclopropane ring (δ 0.2–0.5 ppm multiplet) and aromatic protons (δ 6.8–7.2 ppm). The ethyl group adjacent to cyclopropane appears as a triplet at δ 1.2–1.4 ppm .

- 19F NMR : Verifies fluorine substitution (δ −110 to −115 ppm for para-fluoro aromatics) .

- HPLC : A C18 column with acetonitrile/water (70:30) at 1.0 mL/min detects impurities (<2%) .

- Mass Spectrometry (ESI+) : Molecular ion [M+H]+ at m/z 208.1 confirms the molecular formula .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the cyclopropylethyl group in this compound?

- Methodological Answer : SAR studies require synthesizing analogs with structural variations (e.g., replacing cyclopropyl with ethyl or isopropyl groups) and testing biological activity. For example:

- Activity Assays : Compare IC50 values in enzyme inhibition assays (e.g., kinase or protease panels). Cyclopropane-containing analogs often show 3–5× higher binding affinity due to ring strain and steric effects .

- Computational Modeling : Molecular docking (Schrödinger Suite) identifies interactions between the cyclopropane ring and hydrophobic pockets in target proteins .

- Thermodynamic Analysis : Isothermal titration calorimetry (ITC) quantifies enthalpy changes driven by cyclopropane rigidity .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents) or cellular heterogeneity. A systematic approach includes:

- Replication : Conduct triplicate assays in independent labs using standardized protocols.

- Orthogonal Assays : Validate binding affinity with surface plasmon resonance (SPR) if fluorescence polarization yields discordant results.

- Cell Line Validation : Use isogenic cell lines to control genetic variability. For instance, discrepancies in cytotoxicity between HeLa and HEK293 cells may reflect differential expression of metabolizing enzymes .

- Physicochemical Profiling : Measure logP and plasma protein binding to assess bioavailability confounding factors .

Q. What experimental strategies are recommended to evaluate the compound’s stability under physiological conditions?

- Methodological Answer : Stability studies should include:

- Simulated Biological Fluids : Incubate in gastric fluid (pH 1.2, 37°C) and intestinal fluid (pH 6.8, 37°C) for 24 hours, monitoring degradation via HPLC .

- Metabolic Stability : Use liver microsomes (human/rat) to quantify CYP450-mediated metabolism. Cyclopropane analogs often exhibit 50% lower clearance than methylated derivatives due to reduced oxidation .

- Light/Temperature Sensitivity : Store samples under UV light (254 nm) and elevated temperatures (40°C) for 72 hours to assess photolytic/thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.